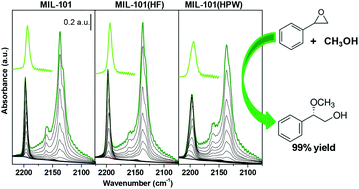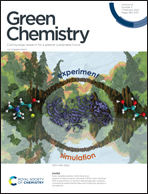Cr-MIL-101 encapsulated Keggin phosphotungstic acid as active nanomaterial for catalysing the alcoholysis of styrene oxide†
Green Chemistry Pub Date: 2013-11-22 DOI: 10.1039/C3GC41988F
Abstract
Mesoporous chromium-based terephthalate metal–organic framework (MIL-101) encapsulated Keggin phosphotungstic acid (HPW) [MIL-101(HPW)] was demonstrated to be an active heterogeneous catalyst for selective catalysis of the ring opening reaction of styrene oxide with methanol, achieving 99% yield of 2-methoxy-2-phenylethanol in 20 minutes at 40 °C. Similar MIL-101 samples prepared using one-pot microwave synthesis in the absence of HPW or in the presence of hydrofluoric acid (HF) were less active. The impact of fluoride and HPW polyanion incorporation on the acidity of MIL-101 was investigated by the in situ infrared spectroscopy technique using CO as a probe molecule. Additional hydroxyl groups and Lewis acid sites are present in MIL-101(HPW) explaining the observed superior catalytic performance in styrene oxide methanolysis.


Recommended Literature
- [1] Growth of zirconia and yttria-stabilized zirconiananorod arrays assisted by phase transition
- [2] Integral structured Co–Mn composite oxides grown on interconnected Ni foam for catalytic toluene oxidation
- [3] Crystal structure of sodium ethoxide (C2H5ONa), unravelled after 180 years†
- [4] K11Cd2Sb5 built of an unprecedented planar CdSb3 triangle†
- [5] Combined TPRx, in situGISAXS and GIXAS studies of model semiconductor-supported platinumcatalysts in the hydrogenation of ethene
- [6] Synthesis of magnetic Fe3O4/polyamine hybrid microsphere using O/W/O Pickering emulsion droplet as the polymerization micro-reactor†
- [7] Catalyst-free tandem reaction of 2,2′-diaminodiphenyldisulfides, sulfinic acids and aromatic aldehydes: an approach to synthesize unsymmetric thiosulfonates and benzothiazoles†
- [8] Bi nonstoichiometry and composition engineering in (1 − x)Bi1+yFeO3+3y/2 − xBaTiO3 ceramics
- [9] Citrus limetta fruit waste management by liquefaction using hydrogen-donor solvent
- [10] Molecular rectification: self-assembled monolayers of a donor–(π-bridge)–acceptor chromophore connected via a truncated Au–S–(CH2)3 bridge










